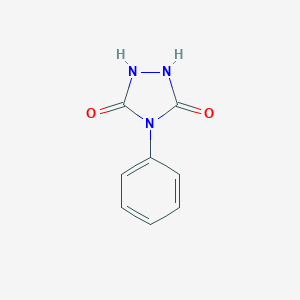

4-Phenylurazole

描述

4-Phenylurazole, also known as 4-phenyl-1,2,4-triazolidine-3,5-dione, is an organic compound with the molecular formula C8H7N3O2. It is a derivative of urazole and features a phenyl group attached to the urazole ring. This compound is known for its applications in various chemical reactions and its role as a precursor to other significant chemical entities .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 4-Phenylurazole typically involves a multi-step synthetic process:

Hydrazine Hydrate and Diethyl Carbonate Reaction: Hydrazine hydrate reacts with diethyl carbonate to form hydrazine ethyl carboxylate.

Phenyl Isocyanate Reaction: The hydrazine ethyl carboxylate is then reacted with phenyl isocyanate in the presence of a solvent such as benzene under reflux conditions to produce 4-phenyl-1-ethoxycarbonyl semicarbazide.

Formation of this compound: The semicarbazide is treated with potassium hydroxide solution, followed by neutralization with concentrated hydrochloric acid to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for higher yields and purity. The process involves:

- Using hydrazine hydrate and diethyl carbonate to produce hydrazine carboxylic acid ethyl ester.

- Reacting the ester with phenyl isocyanate in a suitable solvent.

- Purifying the product through recrystallization to achieve a purity of over 98% .

化学反应分析

Types of Reactions: 4-Phenylurazole undergoes several types of chemical reactions, including:

Acetylation: It reacts with excess acetyl chloride in N,N-dimethylacetamide to form acetylated derivatives.

Polymerization: In the presence of phosgene, terephthaloyl chloride, and epichlorohydrin, it polymerizes to yield an insoluble polymer.

Common Reagents and Conditions:

Oxidation: Nitrogen dioxide and dinitrogen tetroxide.

Acetylation: Acetyl chloride in N,N-dimethylacetamide.

Polymerization: Phosgene, terephthaloyl chloride, and epichlorohydrin.

Major Products:

Oxidation: 4-phenyl-1,2,4-triazoline-3,5-dione.

Acetylation: Acetylated derivatives.

Polymerization: Insoluble polymer.

科学研究应用

Synthesis of Polymers

Polyureas Formation

4-Phenylurazole has been utilized in the step-growth polymerization with diisocyanates such as hexamethylene diisocyanate and isophorone diisocyanate. This reaction occurs in ionic liquids, which serve as environmentally friendly solvents. The resulting polyureas exhibit high yields and moderate inherent viscosities, making them suitable for applications where solubility in polar aprotic solvents is required .

| Diisocyanate | Yield (%) | Inherent Viscosity (dL/g) |

|---|---|---|

| Hexamethylene Diisocyanate | High | 0.23 - 0.29 |

| Isophorone Diisocyanate | High | 0.23 - 0.29 |

| Toluylene-2,4-Diisocyanate | High | 0.23 - 0.29 |

Organic Synthesis

Oxidation Reactions

this compound can be oxidized to yield various products, including diazacyclobutenes through a telescoped strategy involving calcium hypochlorite. This method allows for the generation of structurally diverse compounds with moderate to good yields . The oxidation reactions are critical for synthesizing complex molecules that may have biological activity.

Table of Oxidation Yields :

| Substituent Type | Yield (%) |

|---|---|

| Para-methyl | 59 |

| Para-nitro | 0 |

| Para-fluoro | 25 |

| Meta-methoxy | 30 |

| Benzyl | 71 |

| 1-Naphthyl | 42 |

| 2,6-Dimethyl | 92 |

Biological Applications

This compound derivatives have shown potential in the development of biologically active molecules. Research indicates that urazole compounds can serve as precursors in the synthesis of pharmaceuticals with analgesic, antibacterial, anti-inflammatory, and antidiabetic properties . The compound's nitrogen heteroatom enhances its biological activity, making it a valuable building block in drug discovery.

Notable Biological Activities :

- Analgesic

- Antibacterial

- Anti-inflammatory

- Antidiabetic

Nanotechnology Applications

Recent studies have explored the use of nanomaterials combined with urazole derivatives for various applications, including drug delivery systems and diagnostic tools. The incorporation of nanotechnology enhances the efficacy and specificity of therapeutic agents derived from compounds like this compound .

Chemical Reactivity

This compound undergoes various chemical transformations, including acetylation and polymerization reactions. For instance, it reacts with acetyl chloride in dimethylacetamide to produce acetylated derivatives . These transformations are essential for modifying the compound's properties for specific applications.

作用机制

The mechanism of action of 4-Phenylurazole involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its molecular targets and pathways include:

相似化合物的比较

4-Phenylurazole can be compared with other similar compounds such as:

4-Phenyl-1,2,4-triazoline-3,5-dione: A direct oxidation product of this compound, used as a Diels-Alder trapping agent.

4-Phenyl-1,2,4-triazolidine-3,5-dione: Another derivative with similar chemical properties.

Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .

生物活性

4-Phenylurazole is a nitrogen-containing heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, synthesis, and potential applications of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound, a derivative of urazole, has the chemical formula CHNO. Its structure consists of a urazole core with a phenyl group substituent, which is crucial for its biological activity.

Synthesis Methods

Various synthetic routes have been explored for the preparation of this compound. A reliable multi-kilogram preparation method has been documented, emphasizing the scalability of its synthesis for pharmaceutical applications . The synthesis often involves reactions with aromatic aldehydes and malonitrile, leading to high yields of the target compound .

Biological Activities

The biological activities of this compound are extensive, encompassing several pharmacological properties:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit their growth effectively .

- Anticancer Properties : Research has highlighted its potential as an anticancer agent. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapies .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity, which could be beneficial in treating conditions characterized by inflammation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

Case Study 2: Anticancer Activity

In another investigation, this compound was tested on human breast cancer cell lines (MCF-7). The compound was found to reduce cell viability significantly at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells at this concentration.

| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 0 | 100 | 5 |

| 25 | 85 | 10 |

| 50 | 65 | 25 |

| 100 | 40 | 50 |

The electrochemical behavior of this compound has also been studied extensively. Cyclic voltammetry revealed distinct redox peaks associated with its oxidation and reduction processes. The stability of its oxidized form in various pH environments is particularly noteworthy, indicating potential applications in electrochemical sensors and devices .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-Phenylurazole, and how can its purity be verified?

- Methodological Answer : The synthesis of this compound typically involves cyclization reactions or oxidation of precursor compounds. For example, oxidation of this compound using NO₂-N₂O₄ yields 4-phenyl-1,2,4-triazoline-3,5-dione (PTD), a highly reactive dienophile . Purity verification requires analytical techniques such as thin-layer chromatography (TLC) to monitor reaction progress and high-performance liquid chromatography (HPLC) for quantitative analysis. Melting point determination and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are critical for structural confirmation .

Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?

- Methodological Answer : Characterization should include:

- ¹H/¹³C NMR : To confirm the presence of aromatic protons (δ ~7.0–7.5 ppm) and urazole-specific carbonyl groups (δ ~160–180 ppm).

- Infrared (IR) Spectroscopy : To identify N-H stretches (~3200 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).

- Mass Spectrometry (MS) : For molecular ion peak validation and fragmentation pattern analysis.

- X-ray Crystallography : For resolving crystal structures, particularly in polymer applications .

Q. How can researchers design experiments to study this compound’s reactivity in Diels-Alder reactions?

- Methodological Answer : Use a controlled setup with:

- Dienes : Cyclic (e.g., 1,3-cyclohexadiene) or acyclic dienes.

- Solvent Optimization : Polar aprotic solvents (e.g., chloroform) enhance reactivity compared to protic solvents like methanol .

- Catalytic Systems : Copper(II) chloride (CuCl₂) with 2-ethyl-2-oxazoline accelerates in situ PTD generation .

- TLC Monitoring : Track reaction completion and isolate adducts via silica gel chromatography .

Advanced Research Questions

Q. How can researchers optimize solvent and catalyst systems in this compound-mediated Diels-Alder reactions?

- Methodological Answer :

- Solvent Screening : Test solvents (toluene, chloroform, methanol) for polarity effects on reaction kinetics. Chloroform improves PTD stability and adduct yields .

- Catalyst Load Variation : Adjust CuCl₂ concentrations (5–20 mol%) to balance reactivity and side reactions.

- Additive Screening : Ligands like 2-ethyl-2-oxazoline enhance Cu(II) efficiency by stabilizing intermediates .

- Statistical Design : Use factorial experiments to identify interactions between variables (e.g., temperature, solvent, catalyst) .

Q. What strategies address contradictory data in reaction kinetics studies involving this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (e.g., oxygen exclusion, moisture control) to minimize variability .

- Advanced Kinetics Tools : Employ stopped-flow spectroscopy or computational modeling (DFT) to resolve transient intermediates .

- Error Analysis : Quantify uncertainties in instrumentation (e.g., NMR integration errors) using standard deviation calculations .

Q. How can this compound be applied in electrochemical labeling of biomolecules?

- Methodological Answer :

- e-Y-CLICK Chemistry : Electrochemically oxidize tyrosine residues in peptides/proteins to generate reactive intermediates, which are trapped by this compound derivatives .

- Optimization Steps :

- pH Control : Maintain neutral to slightly basic conditions to stabilize reactive species.

- Potentiostatic Setup : Apply controlled voltages to avoid over-oxidation.

- HPLC-MS Validation : Confirm labeling efficiency and site specificity .

Q. What methodologies mitigate challenges in polymer synthesis using this compound?

- Methodological Answer :

- Monomer Purity : Pre-purify this compound via recrystallization to prevent cross-linking defects .

- Polycondensation Conditions : Use terephthaloyl chloride or phosgene in anhydrous dimethylacetamide to form polyamide linkages .

- GPC Analysis : Monitor molecular weight distribution and polydispersity indices to assess polymerization efficiency .

Q. Data Analysis and Validation

Q. How should researchers handle variability in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Triplicate Measurements : Acquire NMR/IR spectra in triplicate to assess reproducibility.

- Peak Deconvolution : Use software (e.g., MestReNova) to resolve overlapping signals in crowded spectra.

- Reference Standards : Compare against literature-reported chemical shifts for PTD (~δ 6.7–5.9 ppm for olefinic protons) .

Q. What frameworks ensure research questions on this compound meet academic rigor?

- Methodological Answer : Apply the FINER criteria :

属性

IUPAC Name |

4-phenyl-1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h1-5H,(H,9,12)(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSUFRDROXZXLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065988 | |

| Record name | 1,2,4-Triazolidine-3,5-dione, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818223 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15988-11-1 | |

| Record name | 4-Phenyl-1,2,4-triazolidine-3,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15988-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylurazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015988111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylurazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Triazolidine-3,5-dione, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Triazolidine-3,5-dione, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1,2,4-triazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYLURAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V4N9J1BIH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。